![molecular formula C47H76O18 B1254977 [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1254977.png)

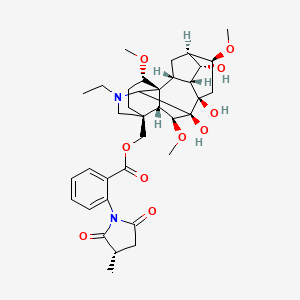

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

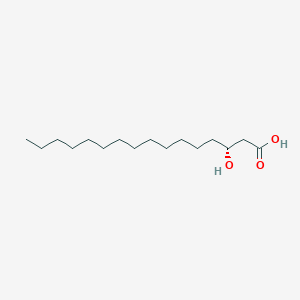

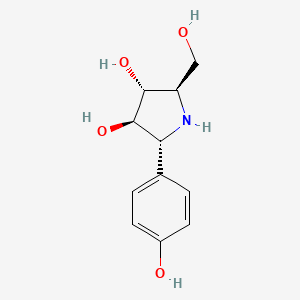

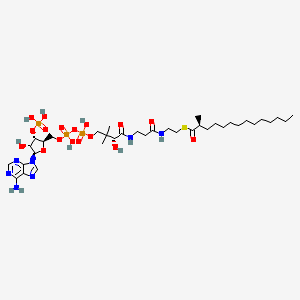

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a natural triterpenoid saponin primarily isolated from the roots of Dipsacus asperoides, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological properties, including neuroprotection, myocardial protection, anti-osteoporosis, anti-apoptotic, hepatoprotective, and lipid-lowering effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The extraction of [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate from Dipsacus asperoides involves several steps. Initially, the plant material is dried and powdered. The powdered material is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated under reduced pressure, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same extraction and purification principles but on a larger scale. The process involves large-scale solvent extraction, concentration, and purification using industrial-grade chromatographic systems. The optimization of solvent use and recycling is crucial to ensure cost-effectiveness and environmental sustainability .

Análisis De Reacciones Químicas

Types of Reactions: [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar moieties.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of different oxidized derivatives.

Glycosylation: Enzymatic glycosylation can attach additional sugar moieties to this compound, modifying its pharmacological properties.

Major Products Formed:

Hydrolysis: Hederagenin and various sugar units.

Oxidation: Oxidized derivatives of this compound.

Glycosylation: Glycosylated derivatives with potentially enhanced bioactivity.

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound for studying triterpenoid saponins and their chemical properties.

Biology: Investigated for its role in modulating cellular processes such as apoptosis, inflammation, and oxidative stress.

Medicine: Explored for its therapeutic potential in treating conditions like osteoporosis, myocardial infarction, depression, and neurodegenerative diseases

Mecanismo De Acción

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate exerts its effects through multiple molecular targets and pathways:

Neuroprotection: Modulates the PPAR-γ pathway, promoting a neuroprotective microglial phenotype and reducing neuroinflammation.

Myocardial Protection: Inhibits apoptosis in myocardial cells by increasing the Bcl-2/Bax ratio and reducing caspase-3 activity.

Bone Health: Regulates bone metabolism by influencing the gut microbiota and the 5-hydroxytryptophan pathway.

Anti-inflammatory: Suppresses pro-inflammatory cytokines and enhances anti-inflammatory cytokines through various signaling pathways.

Comparación Con Compuestos Similares

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is often compared with other triterpenoid saponins such as cauloside A, HN saponin F, and hederagenin.

Cauloside A: Known for its role in marrow cell and granulocyte generation.

HN Saponin F: Exhibits anti-complementary and anti-dermatophyte activities.

Hederagenin: A common aglycone of many saponins, known for its anti-inflammatory and anti-cancer properties.

Uniqueness of this compound: this compound stands out due to its broad spectrum of pharmacological activities and its ability to modulate multiple biological pathways. Its unique combination of neuroprotective, myocardial protective, and bone health-promoting properties makes it a compound of significant interest in both research and therapeutic applications .

Propiedades

Fórmula molecular |

C47H76O18 |

|---|---|

Peso molecular |

929.1 g/mol |

Nombre IUPAC |

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3 |

Clave InChI |

CCRXMHCQWYVXTE-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

Sinónimos |

3-O-glucopyranosyl-1-2-arabinopyranosyl-3-norolean-12,20(29)-dien-28-oic acid-28-O-rhamnopyranosyl-1-4-glucopyranosyl-1-6-glucopyranosyl ester akebia saponin D asperosaponin VI |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)